Product packaging for 1-Phenyl-2-pyrrolidin-1-ylethanol(Cat. No.:CAS No. 5407-61-4)

1-Phenyl-2-pyrrolidin-1-ylethanol

Cat. No.: B182398
CAS No.: 5407-61-4
M. Wt: 191.27 g/mol
InChI Key: FHBPYEQRIDZSBP-UHFFFAOYSA-N
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Description

1-Phenyl-2-pyrrolidin-1-ylethanol features a versatile scaffold that is of significant interest in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged structure in the design of bioactive molecules, valued for its ability to contribute to key intermolecular interactions and improve the pharmacokinetic properties of lead compounds . Scientific literature indicates that pyrrolidine derivatives are extensively profiled for a range of pharmacological activities, serving as a core template in the synthesis of novel analogs for biological evaluation . Specifically, research into structurally related pyrrolidine compounds has demonstrated promising analgesic and anti-inflammatory activities, often associated with the inhibition of cyclooxygenase (COX) enzymes . This makes the pyrrolidine moiety a key structural component for researchers investigating new therapeutic agents with potentially improved safety profiles and reduced adverse effects compared to existing treatments . As such, this compound serves as a valuable building block for chemists engaged in the synthesis and development of new heterocyclic compounds for biological screening and structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B182398 1-Phenyl-2-pyrrolidin-1-ylethanol CAS No. 5407-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBPYEQRIDZSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277976
Record name 1-phenyl-2-pyrrolidin-1-ylethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-61-4
Record name NSC5453
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-pyrrolidin-1-ylethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Landscape and Significance of 1 Phenyl 2 Pyrrolidin 1 Ylethanol

Contextualizing the Pyrrolidine (B122466) Scaffold in Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. tandfonline.comfrontiersin.org Its prevalence is underscored by the fact that it is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine scaffold stems from several key characteristics that make it an attractive component in the design of bioactive molecules.

The saturated nature of the pyrrolidine ring, characterized by sp³-hybridized carbon atoms, allows for a three-dimensional exploration of pharmacophore space. nih.govresearchgate.net This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes to increased 3D coverage, a desirable trait in drug design. nih.govnih.gov The presence of up to four stereogenic centers in a substituted pyrrolidine ring can lead to a multitude of stereoisomers, each potentially exhibiting distinct biological activities due to different binding interactions with enantioselective proteins. nih.govresearchgate.net

Pyrrolidine and its derivatives are not only integral to synthetic pharmaceuticals but are also widely represented in natural products, particularly in alkaloids isolated from plants and microorganisms. nih.gov These naturally occurring compounds often exhibit a broad spectrum of biological activities. nih.gov Beyond its role in medicinal chemistry, the pyrrolidine scaffold is also extensively used in organic synthesis as a versatile building block, a ligand for transition metals, an organocatalyst, and a chiral controller in asymmetric synthesis. nih.gov

The versatility of the pyrrolidine moiety is further demonstrated by its presence in compounds targeting a wide array of diseases, including cancer, microbial infections, metabolic disorders, central nervous system ailments, and inflammatory conditions. tandfonline.comfrontiersin.orgnih.gov

Interdisciplinary Relevance of 1-Phenyl-2-pyrrolidin-1-ylethanol and its Analogs

The specific compound, this compound, and its analogs have found applications and research interest in diverse scientific fields, highlighting their interdisciplinary importance. The structural features of this molecule, combining a chiral amino alcohol with a pyrrolidine ring, make it a valuable asset in both catalysis and medicinal chemistry.

In the realm of synthetic chemistry, chiral amino alcohols derived from pyrrolidine are crucial as catalysts and chiral auxiliaries in asymmetric synthesis. These compounds can facilitate the stereoselective formation of new chemical bonds, a critical process in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. acs.org The hydroxyl and amino groups can coordinate with metal centers, creating a chiral environment that directs the outcome of a chemical reaction.

The core structure of this compound is also a key pharmacophore in the development of new therapeutic agents. Derivatives of this compound have been investigated for a range of biological activities. For instance, analogs have been explored for their potential as antimalarial agents. huji.ac.il The pyrrolidine ring, in combination with other functional groups, can interact with biological targets, leading to pharmacological effects. mdpi.com

Furthermore, the study of related structures reveals the broad potential of this chemical class. For example, the reaction of 2-(1H-pyrrol-1-yl)ethanol with other molecules in the presence of metal catalysts has led to the synthesis of novel dimeric copper(II) complexes with interesting structural features. researchgate.netmdpi.com Additionally, analogs such as 2-phenyl-1,1-dipyridin-3-yl-2-pyrrolidin-1-ylethanol have been noted for their potential neuroprotective, antimicrobial, and anti-inflammatory properties, owing to the presence of both pyridine (B92270) and pyrrolidine rings. ontosight.aisigmaaldrich.cn

The table below provides a summary of the key research areas where this compound and its analogs have demonstrated relevance.

Research AreaRelevance of this compound and Analogs
Asymmetric Catalysis Serve as chiral ligands and auxiliaries for stereoselective synthesis.
Medicinal Chemistry Act as scaffolds for the development of new therapeutic agents.
Antimalarial Research Analogs have been investigated for their activity against malaria parasites. huji.ac.il
Coordination Chemistry Form complexes with metal ions, leading to novel materials with unique properties. researchgate.netmdpi.com
Neuropharmacology Related structures show potential for neuroprotective effects. ontosight.ai

The interdisciplinary significance of this compound and its analogs is a testament to the versatility of the pyrrolidine scaffold and the diverse chemical space that can be explored through its modification. Continued research into this class of compounds holds promise for advancements in catalysis, materials science, and the development of new medicines.

Synthetic Methodologies for 1 Phenyl 2 Pyrrolidin 1 Ylethanol

Established Synthetic Routes for 1-Phenyl-2-pyrrolidin-1-ylethanol

Traditional synthetic routes to this compound often involve the reaction of styrene (B11656) oxide with pyrrolidine (B122466). This nucleophilic ring-opening of the epoxide by the secondary amine yields the desired amino alcohol. Another common approach is the reduction of α-aminoketones, specifically 2-pyrrolidin-1-yl-1-phenylethanone. This reduction can be achieved using various reducing agents, such as sodium borohydride, to afford the corresponding alcohol. Additionally, the alkylation of norephedrine (B3415761) derivatives with 1,4-dibromobutane (B41627) represents a viable, albeit more complex, pathway to form the pyrrolidine ring and generate the target compound. vulcanchem.com These established methods, while effective, have prompted further research into more advanced and stereoselective synthetic strategies.

Asymmetric Synthesis Approaches to Chiral this compound Derivatives

The demand for enantiomerically pure this compound and its derivatives has driven the development of sophisticated asymmetric synthesis strategies. These approaches are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Enantioselective Catalytic Transformations

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules. In the context of this compound derivatives, transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) of the corresponding ketones has proven highly effective. nih.govmdpi.com Ruthenium-based catalysts, in particular, when paired with chiral ligands such as prolinamides, have demonstrated excellent enantioselectivity, producing the desired chiral alcohols in high yields and with exceptional enantiomeric excess (ee). nih.gov For instance, the ATH of acetophenone (B1666503) in the presence of a chiral Ru-catalyst can yield (R)-1-phenylethanol with over 99% ee. mdpi.com This methodology offers a direct and efficient route to optically active β-heterosubstituted alcohols. nih.gov

Another significant enantioselective catalytic transformation is the [3+2]-cycloaddition of azomethine ylides with olefins, catalyzed by complexes of metals like silver. This method allows for the construction of the pyrrolidine ring with high stereocontrol, leading to optically active pyrrolidine derivatives that can be precursors to the target compound. mdpi.com

Diastereoselective Synthetic Strategies

Diastereoselective synthesis provides an alternative pathway to chiral this compound derivatives. One notable strategy involves the diastereoselective allylation of chiral imines derived from phenylglycinol. researchgate.net The resulting homoallylic amines can then undergo a hydrozirconation/halogenation sequence to promote cyclization, forming the pyrrolidine ring with a controlled configuration. This method has been shown to achieve enantioselectivities of up to 84% ee in the asymmetric allylic allylation step. researchgate.net

The use of chiral auxiliaries is another cornerstone of diastereoselective synthesis. rsc.org By temporarily incorporating a chiral molecule into the synthetic sequence, it is possible to direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be removed. For example, (2R)-2-amino-2-phenylethanol has been successfully employed as a chiral auxiliary in the synthesis of 1-substituted-tetrahydro-β-carbolines, demonstrating the potential of this approach for creating specific stereoisomers. rsc.org

Novel Synthetic Strategies for this compound Precursors

Recent research has focused on developing novel and efficient synthetic routes to precursors of this compound and related compounds. One-pot synthesis methodologies are particularly attractive from a green chemistry perspective as they reduce the number of separate reaction and purification steps. nih.govnih.gov For example, a one-pot synthesis of chiral β-heterosubstituted alcohols has been developed, which proceeds through the in-situ formation of ketones followed by asymmetric transfer hydrogenation. nih.gov

Furthermore, innovative approaches to constructing the pyrrolidine scaffold, a key structural motif, are continuously being explored. These include the development of new cyclization reactions and the use of novel starting materials. For instance, a flexible method for preparing pyrrolidine-based ligands involves a diastereoselective allylation of phenylglycinol-derived imines followed by a cyclization promoted by a hydrozirconation/halogenation sequence. researchgate.net The synthesis of functionalized 1-vinylpyrrolidin-2-one derivatives also presents a pathway to novel precursors. bohrium.com

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including this compound. nih.govnih.govgreenchemistry-toolkit.org The goal is to develop more sustainable processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize the generation of waste. greenchemistry-toolkit.org One-pot reactions are a prime example of this principle in action. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or using safer alternatives. nih.govwhiterose.ac.uk

Design for Energy Efficiency: Conducting synthetic steps at ambient temperature and pressure whenever possible. greenchemistry-toolkit.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. greenchemistry-toolkit.org

Solvent Selection and Optimization for Environmentally Benign Synthesis

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest volume of material used in a chemical process. nih.govwhiterose.ac.uk The ideal solvent should be effective for the reaction, non-toxic, non-flammable, and readily recyclable. whiterose.ac.uk There is a growing emphasis on replacing hazardous solvents like chloroform, benzene, and N,N-dimethylformamide (DMF) with greener alternatives. whiterose.ac.ukresearchgate.net

For many reactions, water is an excellent green solvent. In some cases, solvent-free (neat) conditions can be employed, which represents the most environmentally friendly option. researchgate.net When organic solvents are necessary, guides have been developed to aid in the selection of more environmentally benign options. researchgate.netrsc.org For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) are considered preferable alternatives to tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.uk The optimization of solvent use, including recycling and minimizing the total volume, is a key strategy for improving the environmental profile of a synthesis. nih.gov

Atom Economy and Reaction Efficiency in this compound Synthesis

The principles of atom economy and reaction efficiency are central to evaluating the sustainability and practicality of synthetic routes to this compound. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy is a cornerstone of green chemistry, aiming to minimize waste at the molecular level.

The synthesis of this compound via the ring-opening of styrene oxide with pyrrolidine is an example of a highly atom-economical reaction. In this addition reaction, all atoms from both reactants are incorporated into the final product, leading to a theoretical atom economy of 100%. A patent describes this synthesis with a notable yield of 96%, indicating high reaction efficiency in practice. google.com The use of a catalyst, such as acetic acid, can further enhance the reaction's regioselectivity and efficiency, often under solvent-free conditions, which further improves the green credentials of this method. rsc.org

In contrast, the synthesis from (S)-(+)-1-phenyl-1,2-ethanediol-2-tosylate and pyrrolidine involves a substitution reaction where the tosylate group is displaced. google.com This method inherently has a lower atom economy as the tosyl group and its counter-ion are generated as byproducts. While this route can be effective, with reported yields of 66.4%, the generation of waste makes it less atom-economical compared to the direct addition approach. google.com

The following table summarizes key aspects of different synthetic approaches to this compound, highlighting parameters relevant to reaction efficiency.

Synthetic Route Starting Materials Catalyst/Reagent Solvent Yield (%) Key Efficiency Considerations
Ring-Opening of Epoxide Styrene oxide, PyrrolidineAcetic Acid (optional)Solvent-free or various inert solvents96 google.comHigh atom economy (addition reaction). Solvent-free conditions are possible, enhancing greenness. rsc.org
Substitution Reaction (S)-(+)-1-phenyl-1,2-ethanediol-2-tosylate, PyrrolidineK₂CO₃ (Base)Ethanol (B145695)66.4 google.comLower atom economy due to the tosylate leaving group. Generates salt byproducts.

Table 1: Comparison of Synthetic Routes to this compound

Advanced Structural and Conformational Analysis of 1 Phenyl 2 Pyrrolidin 1 Ylethanol

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are fundamental in elucidating the complex structural details of 1-Phenyl-2-pyrrolidin-1-ylethanol. High-resolution and advanced techniques offer deep insights into its stereochemical and conformational nature.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for determining the precise three-dimensional structure and stereochemistry of chiral molecules like this compound. mdpi.com Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC, and NOESY) are utilized to assign proton and carbon signals and to deduce spatial relationships between atoms.

In the ¹H NMR spectrum of analogous chiral alcohols, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) typically appears as a distinct multiplet. rsc.org For this compound, this proton's signal would be expected around 4.8-5.3 ppm, with its splitting pattern (coupling) providing information about the neighboring protons on the ethyl chain. nih.govacs.org The five protons of the phenyl group would resonate in the aromatic region, typically between 7.2 and 7.4 ppm. rsc.org The protons of the pyrrolidine (B122466) ring and the adjacent CH₂ group would appear in the upfield region of the spectrum.

The enantiomeric purity of the compound can be determined using chiral HPLC analysis, often in conjunction with NMR. rsc.org Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOESY), can be used to establish through-space proximity between protons, which is critical for confirming the relative stereochemistry and preferred conformation of the molecule in solution. organicchemistrydata.org For complex flexible molecules, combining NMR data with computational methods like Density Functional Theory (DFT) is increasingly used to accurately determine both the absolute configuration and the conformational ensembles present in solution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data inferred from analogous structures. rsc.orgnih.govacs.org

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl Group (Ar-H) 7.20 - 7.40 (m, 5H) 125.0 - 129.0 (CH), 140.0 - 145.0 (C)
Carbinol (CH-OH) 4.80 - 5.30 (dd, 1H) 68.0 - 73.0
N-CH₂ (Pyrrolidine) 2.50 - 3.00 (m, 4H) ~55.0
CH₂-CH₂ (Pyrrolidine) 1.70 - 1.90 (m, 4H) ~24.0
N-CH₂ (Ethyl) 2.60 - 3.10 (m, 2H) ~60.0
Hydroxyl (OH) Variable (br s, 1H) N/A

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound, thereby verifying its molecular integrity. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. nih.govnih.gov

ESI-MS, a soft ionization technique, is particularly useful for analyzing the intact molecule. It would be expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 192.28, corresponding to the molecular formula C₁₂H₁₈NO⁺. High-resolution mass spectrometry (HRMS) can further confirm this composition with high accuracy, distinguishing it from other isobaric compounds.

GC-MS, which combines gas chromatography for separation with mass spectrometry for detection, provides information on both the retention time of the compound and its fragmentation pattern upon electron ionization (EI). The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule from the alcohol, cleavage of the bond between the phenyl-bearing carbon and the ethyl chain, and fragmentation of the pyrrolidine ring.

These MS-based methods are crucial not only for initial identification but also for quality control throughout the synthesis and purification process, ensuring the compound has not degraded or undergone unintended reactions. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. libretexts.org

The most prominent feature in the FTIR spectrum is expected to be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations from the phenyl group are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine and ethyl groups appear just below 3000 cm⁻¹. libretexts.org

Other key absorptions include the C-O stretching vibration of the secondary alcohol, typically found in the 1050-1150 cm⁻¹ range, and the C-N stretching vibration of the tertiary amine (pyrrolidine ring) around 1050–1250 cm⁻¹. The phenyl group will also exhibit characteristic in-ring C=C stretching absorptions between 1450 and 1600 cm⁻¹ and C-H out-of-plane bending vibrations between 690 and 900 cm⁻¹, which can indicate the substitution pattern of the ring. libretexts.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Alcohol (O-H) Stretch, H-bonded 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Aromatic C=C Ring Stretch 1450 - 1600 Medium to Weak
Tertiary Amine (C-N) Stretch 1050 - 1250 Medium
Secondary Alcohol (C-O) Stretch 1050 - 1150 Strong

X-ray Crystallography of this compound Derivatives and Related Complexes

While a crystal structure for the parent this compound may not be widely reported, analysis of its derivatives and coordination complexes provides invaluable insight into its solid-state properties. X-ray crystallography offers an unambiguous determination of molecular conformation and the nature of intermolecular forces within a crystal lattice. nih.govgoogle.com

The study of crystalline derivatives reveals how the 1-phenyl-2-pyrrolidin-1-ethanol backbone arranges itself in the solid state. For example, in a μ-oxo-bridged dicopper(II) dimeric complex involving the related ligand 2-(1H-pyrrol-1-yl)ethanolate, the ligand coordinates to the copper center in a bidentate fashion (κ²-N,O). mdpi.comresearchgate.net This demonstrates the ability of the nitrogen atom of the pyrrolidine ring and the oxygen atom of the ethanol (B145695) group to act as a chelating ligand. In such a complex, the pyrrole (B145914) and ethyl groups were noted to be highly disordered, indicating conformational flexibility even within a constrained crystalline environment. mdpi.com

In the crystal structure of a related cathinone, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, the molecule adopts a specific conformation where the relative orientations of the phenyl and pyrrolidine groups are fixed. nih.gov Such studies allow for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's exact three-dimensional shape in the solid state.

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. For this compound and its derivatives, hydrogen bonding is a dominant force. The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

Table 3: Crystallographic Data for a Related Dicopper(II) Dimeric Complex Data from [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂ where 2PEO is 2-(1H-pyrrol-1-yl)ethanolate. mdpi.comresearchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.85340(10)
b (Å) 8.51480(10)
c (Å) 23.8453(2)
β (°) 99.3920(10)

Computational Chemistry and Theoretical Investigations of 1 Phenyl 2 Pyrrolidin 1 Ylethanol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. uwa.edu.au By calculating the electron density, DFT can elucidate properties such as molecular orbital energies, charge distribution, and reactivity. While specific DFT studies on 1-Phenyl-2-pyrrolidin-1-ylethanol are not extensively available in the public domain, we can infer its electronic characteristics based on studies of analogous structures containing phenyl, pyrrolidine (B122466), and alcohol functional groups. nih.govresearchgate.net

DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. nih.gov

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyrrolidine rings, while the LUMO would also be distributed over the aromatic system. The precise energy values would depend on the specific DFT functional and basis set used in the calculation. researchgate.net For instance, DFT calculations on similar heterocyclic compounds have been performed using the B3LYP functional with a 6-31G(d,p) basis set. nih.gov

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which visualizes the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Table 1: Representative Theoretical Electronic Properties of a Phenyl-pyrrolidine Scaffold

PropertyDescriptionRepresentative Value/Observation
HOMO Energy Energy of the Highest Occupied Molecular OrbitalTypically localized on the phenyl and pyrrolidine rings, indicating regions of electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalGenerally distributed across the aromatic system, indicating regions of electron-accepting capability.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) 3D map of the electronic charge distributionNegative potential is expected around the nitrogen and oxygen atoms, while positive potential is associated with the hydrogen atoms.

Note: The specific values for these properties for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique allows for the exploration of the conformational landscape of a molecule, identifying its stable conformations and the transitions between them. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for understanding its three-dimensional structure and behavior in different environments (e.g., in a solvent or bound to a receptor). nih.govoup.com

A typical MD simulation involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The system is then allowed to evolve over a set period, and the trajectory of the atoms is recorded. Analysis of this trajectory can reveal the most populated conformational states, the dynamics of conformational changes, and the influence of the environment on the molecule's shape. nih.gov

Table 2: Key Rotatable Bonds and Expected Conformational Features of this compound

Rotatable BondDescriptionExpected Influence on Conformation
Phenyl-C(ethanol) Rotation of the phenyl group.Influences the orientation of the aromatic ring relative to the rest of the molecule.
C(ethanol)-C(ethanol) Rotation around the central carbon-carbon bond of the ethanol (B145695) backbone.Determines the relative positioning of the hydroxyl and pyrrolidine groups.
C(ethanol)-N(pyrrolidine) Rotation of the pyrrolidine ring.Affects the accessibility of the nitrogen lone pair and the overall steric profile.

Note: The actual conformational landscape would be a complex interplay of these rotations and non-bonded interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are instrumental in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect. nih.gov

Several QSAR studies have been conducted on pyrrolidine derivatives, providing insights that are applicable to analogs of this compound. nih.govrsc.org These studies typically involve calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

For example, a QSAR study on pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors revealed the importance of shape flexibility, electronic properties (Ipso atom E-state index), and electrostatic parameters like the dipole moment in determining the inhibitory activity. nih.gov Another study on pyrrolidinophenone derivatives as dopamine (B1211576) transporter (DAT) inhibitors highlighted the role of the length of the alkyl chain and substitutions on the aromatic ring in modulating potency. meduniwien.ac.atacs.org Specifically, elongation of the alkyl chain was found to increase potency. acs.org

These findings suggest that for analogs of this compound, modifications to the phenyl ring (e.g., adding electron-withdrawing or electron-donating groups) and alterations to the pyrrolidine ring could significantly impact their biological activity. QSAR models can quantify these relationships and guide the design of more potent and selective compounds. bohrium.com

Table 3: Common Descriptors and Findings from QSAR Studies on Pyrrolidine Analogs

Descriptor TypeExamplesGeneral Findings and Importance
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesElectrostatic interactions are often crucial for ligand-receptor binding. The distribution of charge can influence the strength of these interactions.
Steric/Topological Molecular weight, Molar refractivity, Shape indicesThe size and shape of the molecule must be complementary to the binding site of the target protein for optimal activity. nih.gov
Hydrophobic LogP, Hydrophobic fieldsThe hydrophobicity of the molecule affects its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.
Hydrogen Bonding Number of H-bond donors/acceptorsHydrogen bonds are key directional interactions that contribute significantly to binding affinity and specificity.

Ligand-Target Interaction Modeling for Mechanistic Insights

Ligand-target interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. nih.gov This method provides valuable insights into the mechanism of action of a compound by identifying the key amino acid residues involved in the binding and the types of interactions that stabilize the ligand-receptor complex.

For this compound and its analogs, which are known to interact with various biological targets, including monoamine transporters, molecular docking studies are essential for understanding their pharmacological effects. vcu.edu For instance, docking studies of pyrrolidinophenone derivatives into the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET) have been performed to elucidate their inhibitory mechanisms. vcu.edu

These studies have shown that the binding of these compounds to monoamine transporters often involves a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions. The phenyl group of the ligand typically engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket of the transporter, such as phenylalanine and tyrosine. vcu.edu The hydroxyl group can act as a hydrogen bond donor or acceptor, while the protonated nitrogen of the pyrrolidine ring can form a crucial salt bridge with an acidic residue, such as an aspartate, in the transporter's binding site. vcu.edu

By comparing the docking poses and interaction energies of a series of analogs, researchers can rationalize their structure-activity relationships and design new molecules with improved affinity and selectivity for a specific target.

Table 4: Potential Ligand-Target Interactions for this compound Based on Analog Studies

Interaction TypeInteracting Moiety on LigandPotential Interacting Residues on Target (e.g., Monoamine Transporter)
Hydrogen Bonding Hydroxyl group (-OH), Pyrrolidine Nitrogen (as acceptor)Serine, Threonine, Tyrosine, Aspartate, Glutamate
Electrostatic (Salt Bridge) Protonated Pyrrolidine NitrogenAspartic Acid, Glutamic Acid
Hydrophobic/π-π Stacking Phenyl ringPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Van der Waals Entire moleculeVarious residues within the binding pocket

Mechanistic Biological Interactions of 1 Phenyl 2 Pyrrolidin 1 Ylethanol in Vitro Studies

Investigation of Enzyme Activity Modulation by 1-Phenyl-2-pyrrolidin-1-ylethanol

In-vitro studies have been conducted to determine the effect of this compound on various enzymes. These investigations are crucial for understanding the compound's potential pharmacological profile at a molecular level. The primary method involves incubating the compound with isolated enzymes and measuring any resulting inhibition or enhancement of their catalytic activity. The concentration at which the compound inhibits 50% of the enzyme's activity (IC₅₀) is a key metric in these assessments.

Exploration of Receptor Binding Profiles with this compound

The interaction of this compound with various receptors has been characterized through in-vitro binding assays. These studies are fundamental to elucidating the compound's mechanism of action. By exposing cell membranes expressing specific receptors to radiolabeled ligands in the presence of the test compound, researchers can determine its binding affinity. The affinity is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to displace 50% of the specific radioligand.

Comparative binding affinity data highlights the compound's selectivity for certain receptor types. For instance, the stereoisomers of this compound have demonstrated different affinities for various receptors, indicating that the three-dimensional structure of the molecule plays a critical role in its interaction with biological targets.

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Biological Systems

The binding of this compound to its biological targets is governed by a combination of intermolecular forces, including hydrogen bonding and hydrophobic interactions. The hydroxyl group (-OH) on the ethanol (B145695) moiety is a key site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form specific, directional interactions with amino acid residues in the binding pockets of enzymes and receptors.

Stereochemical Influence on In Vitro Biological Activity

Stereochemistry plays a pivotal role in the in-vitro biological activity of this compound. The molecule contains a chiral center at the carbon atom bearing the hydroxyl group and the phenyl group, leading to the existence of two enantiomers: (R)-1-Phenyl-2-pyrrolidin-1-ylethanol and (S)-1-Phenyl-2-pyrrolidin-1-ylethanol.

In-vitro studies have consistently shown that these enantiomers can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional arrangement of atoms, which affects how the molecule fits into the chiral environment of a receptor or enzyme active site. Often, one enantiomer will have a much higher affinity or potency than the other because its spatial configuration allows for a more optimal interaction with the binding site. For example, the (R)-enantiomer has been reported to have a superior binding affinity in certain receptor systems. vulcanchem.com This difference underscores the importance of considering stereochemistry in the study of this compound's biological effects.

Interactive Data Table: Comparative Receptor Binding Affinities (IC₅₀)

Below is a representative table illustrating how binding affinity data for the enantiomers of this compound might be presented. The values are hypothetical and for illustrative purposes.

Receptor Subtype(R)-1-Phenyl-2-pyrrolidin-1-ylethanol IC₅₀ (nM)(S)-1-Phenyl-2-pyrrolidin-1-ylethanol IC₅₀ (nM)
Receptor A50500
Receptor B1201500
Receptor C800950

Coordination Chemistry and Ligand Applications of 1 Phenyl 2 Pyrrolidin 1 Ylethanol

Synthesis and Characterization of Metal Complexes with 1-Phenyl-2-pyrrolidin-1-ylethanol as a Ligand

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt. Common solvents for such syntheses include ethanol (B145695), methanol, acetonitrile, or tetrahydrofuran (B95107). The reaction could be carried out at room temperature or with heating under reflux to facilitate the complexation.

The general synthetic route can be represented as:

nL + MXm → [M(L)n]Xm

Where:

L = this compound

M = Metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II), Pd(II))

X = Anion (e.g., Cl⁻, NO₃⁻, SO₄²⁻)

n and m represent the stoichiometric coefficients.

The resulting metal complexes would be isolated by filtration or evaporation of the solvent, followed by washing with a suitable solvent to remove any unreacted starting materials. Recrystallization from an appropriate solvent system could be employed to obtain pure crystalline products.

Characterization of the synthesized complexes would be crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques would be employed:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the O-H and C-N bonds in the ligand upon complexation would provide evidence of coordination.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy would provide detailed information about the structure of the ligand in the coordination sphere.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the metal center.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which indicates the number of unpaired electrons and provides insight into the electronic configuration and geometry of the metal ion.

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry of the metal ion.

Denticity and Coordination Modes of the this compound Ligand

This compound possesses two potential donor atoms: the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine (B122466) ring. This allows it to act as a bidentate ligand, coordinating to a metal ion through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring.

The coordination of the ligand can be envisioned in a deprotonated form, where the hydroxyl proton is lost, leading to the formation of an alcoholate complex. This would result in a neutral bidentate N,O-donor ligand.

The coordination mode of this compound would significantly influence the geometry and reactivity of the resulting metal complex. The formation of a stable chelate ring is a key feature that can enhance the thermodynamic stability of the complex.

Catalytic Properties of this compound-Metal Complexes in Organic Reactions

Metal complexes containing chiral ligands are of great interest for their potential applications in asymmetric catalysis. The chirality of the ligand can induce enantioselectivity in a variety of organic transformations.

Asymmetric Catalysis with Chiral this compound Derivatives

The this compound ligand is chiral, with stereocenters at the carbon bearing the phenyl and hydroxyl groups, and potentially at the carbon of the pyrrolidine ring. This inherent chirality makes its metal complexes promising candidates for asymmetric catalysis.

Chiral metal complexes can be employed as catalysts in a range of enantioselective reactions, including:

Asymmetric Hydrogenation: The reduction of prochiral ketones or olefins to chiral alcohols or alkanes.

Asymmetric Aldol Reactions: The enantioselective formation of carbon-carbon bonds.

Asymmetric Michael Additions: The stereocontrolled addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Asymmetric Epoxidation: The enantioselective formation of epoxides from olefins.

The effectiveness of a chiral catalyst is typically evaluated by the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity of the reaction.

ReactionSubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
Asymmetric HydrogenationAcetophenone (B1666503)[Rh(P-P*)(COD)]BF₄ + Chiral Ligand9592 (R)
Asymmetric Aldol ReactionBenzaldehyde + AcetoneChiral Zn(II) Complex8885 (S)
Asymmetric Michael AdditionChalcone + Diethyl MalonateChiral Cu(II) Complex9290 (R)

This table presents illustrative data for the potential application of chiral metal complexes in asymmetric catalysis and is not based on experimental results for this compound complexes.

Role in Transition Metal-Catalyzed Transformations

Transition metal complexes are widely used as catalysts in a variety of organic transformations due to their ability to activate substrates and facilitate bond formation and cleavage. Metal complexes of this compound could potentially catalyze a range of reactions, including:

Cross-Coupling Reactions: Such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for the formation of carbon-carbon bonds.

Oxidation Reactions: The selective oxidation of alcohols or hydrocarbons.

Polymerization Reactions: The catalytic polymerization of olefins.

The electronic and steric properties of the this compound ligand would influence the reactivity and selectivity of the metal catalyst. The ability to tune these properties by modifying the ligand structure could lead to the development of highly efficient and selective catalysts for specific applications.

Supramolecular Assembly with this compound Derivatives

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound ligand possesses functional groups that can participate in these interactions.

The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl group can engage in π-π stacking interactions. These interactions could be exploited to construct well-defined supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular assemblies.

The self-assembly of metal complexes of this compound derivatives could lead to the formation of materials with interesting properties and potential applications in areas such as:

Medicinal Chemistry Research Applications of the 1 Phenyl 2 Pyrrolidin 1 Ylethanol Scaffold

1-Phenyl-2-pyrrolidin-1-ylethanol as a Chiral Building Block in Complex Organic Molecule Synthesis

The this compound structure is a key chiral building block, a readily available chiral compound used as a starting material for the synthesis of more complex molecules. tcichemicals.com Its rigid structure and defined stereochemistry make it an excellent chiral auxiliary. vulcanchem.comwikipedia.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org This control is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities. tcichemicals.com

For instance, the chiral nature of this scaffold has been instrumental in the asymmetric synthesis of various complex molecules where specific stereoisomers are required for biological activity. Its utility is demonstrated in reactions like the Diels-Alder reaction to create chiral cyclic ketones and in the synthesis of 1-substituted-tetrahydro-β-carbolines. rsc.orgnih.gov

Scaffold Derivatization Strategies for Novel Compound Generation

The this compound scaffold provides a versatile platform for the generation of novel compounds through various derivatization strategies. evitachem.com Medicinal chemists can systematically modify different parts of the scaffold to explore the chemical space and develop compounds with improved potency and selectivity.

Common derivatization strategies include:

Modification of the Phenyl Ring: Introducing substituents on the phenyl ring can significantly impact the compound's interaction with biological targets.

Alteration of the Pyrrolidine (B122466) Ring: The pyrrolidine ring can be modified by introducing substituents or by altering its ring size to influence conformational preferences and binding affinity.

Modification of the Ethanol (B145695) Moiety: The hydroxyl group of the ethanol moiety can be esterified, etherified, or replaced with other functional groups to modulate the compound's physicochemical properties.

These strategies have led to the creation of diverse libraries of compounds. For example, extensive synthetic efforts have generated structurally diverse bioisosteres by derivatizing the C-4 alkyl chain on a pyrazole (B372694) ring, which was attached to a pyrrolidine-1-sulfonamide (B1369261) moiety. nih.gov

Structure-Activity Relationship (SAR) Studies for Analog Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For the this compound scaffold, SAR studies have been crucial in designing analogs with enhanced therapeutic properties. nih.gov

Positional and Substituent Effects on Bioactivity

The position and nature of substituents on the this compound scaffold have a profound effect on its biological activity. SAR studies have shown that even minor modifications can lead to significant changes in potency and selectivity. nih.gov

For example, in a series of pyrrolidine pentamine derivatives, modifications at the R1 position, which included changing the stereochemistry or replacing the phenyl group, resulted in a low tolerance and reduced inhibitory activity. nih.gov This highlights the critical nature of the S-phenyl moiety at this position and its distance from the scaffold. nih.gov Similarly, moving the phenyl moiety at the R4 position one carbon away from the scaffold significantly decreased inhibition levels in one compound. nih.gov

In another study of non-symmetrical choline (B1196258) kinase inhibitors, it was found that compounds with the nitrogen atom of the 4-(pyrrolidin-1-yl)pyridinium head connected to the linker showed the best inhibitory results. researchgate.net Conversely, the best antiproliferative compounds were those with an oxygen atom connected to the linker. researchgate.net These findings underscore the importance of the linker's nature and length in determining the biological activity profile. researchgate.net

Scaffold/SeriesModificationEffect on BioactivityReference
Pyrrolidine Pentamine DerivativesModification at R1 position (stereochemistry change, phenyl replacement)Reduced inhibitory activity nih.gov
Pyrrolidine Pentamine DerivativesMoving phenyl moiety at R4 position further from scaffoldSignificantly reduced inhibition nih.gov
Non-symmetrical Choline Kinase InhibitorsNitrogen atom of 4-(pyrrolidin-1-yl)pyridinium connected to linkerBest inhibitory results researchgate.net
Non-symmetrical Choline Kinase InhibitorsOxygen atom connected to linkerBest antiproliferative results researchgate.net
Non-symmetrical Choline Kinase InhibitorsShorter linker lengthBetter enzyme inhibition researchgate.net

Conformational Restraint and Biological Profiles

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational restraint, or restricting the flexibility of a molecule, can lock it into a bioactive conformation, thereby enhancing its potency and selectivity. The rigid nature of the this compound scaffold already provides a degree of conformational constraint. vulcanchem.com

Studies on related amino alcohol systems have shown that conformational preferences are influenced by factors such as intramolecular hydrogen bonding. lookchem.com For example, in the 2-amino-1,2-diphenylethanol (B1215729) system, the dominance of certain rotamers in pyrrolidino compounds is attributed to unfavorable steric interactions in other conformations. lookchem.com Computational studies on related structures like 1-phenyl-2-propanol (B48451) have also been used to understand the lowest energy conformations, which are often stabilized by weak intramolecular interactions. nih.gov By strategically introducing substituents or modifying the ring systems, medicinal chemists can further restrain the conformation of this compound derivatives to optimize their biological profiles.

Exploration of this compound in Pharmacophore Identification

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. univie.ac.at The this compound scaffold, with its well-defined three-dimensional arrangement of a phenyl ring, a hydroxyl group, and a basic nitrogen atom, serves as an excellent starting point for identifying and developing pharmacophore models. univie.ac.at

These models can then be used in virtual screening to identify new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. univie.ac.atmdpi.com For example, a pharmacophore model could be generated based on the key interactions of a potent this compound derivative with its target protein. This model, defining the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, can then be used to search large chemical databases for novel hits. longdom.orgarxiv.org This approach facilitates the discovery of new lead compounds and can guide the optimization of existing ones. univie.ac.atmdpi.com

Future Directions and Emerging Research Avenues for 1 Phenyl 2 Pyrrolidin 1 Ylethanol

The chiral amino alcohol 1-Phenyl-2-pyrrolidin-1-ylethanol stands as a molecule with significant potential for future research and application. Its unique structural features, including a stereocenter, a hydroxyl group, a phenyl ring, and a pyrrolidine (B122466) moiety, make it a versatile scaffold for exploration in several cutting-edge areas of chemical science. The following sections outline key emerging research avenues that could unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 1-Phenyl-2-pyrrolidin-1-ylethanol?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-bromo-1-phenylethanol with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux conditions facilitates SN2 substitution. Alternatively, catalytic hydrogenation of the corresponding ketamine precursor (e.g., 1-Phenyl-2-pyrrolidin-1-ylethanone) using palladium on carbon may yield the alcohol .

Q. How can the purity and structural identity of this compound be verified?

Standard characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the phenyl, pyrrolidine, and ethanol moieties.
  • Mass spectrometry (MS) : High-resolution MS to validate the molecular formula (e.g., C12_{12}H17_{17}NO).
  • Chromatography : HPLC or GC with a chiral column to assess enantiopurity if applicable .

Q. What are the key physicochemical properties critical for experimental design?

Critical properties include:

  • Solubility : Moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited in water.
  • Boiling/Melting Points : Reference CRC Handbook data for analogous alcohols (e.g., 1-Phenylethanol: bp ~203°C) to guide reaction conditions .
  • Chirality : The stereocenter at C2 requires enantiomeric resolution for studies involving biological activity .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral alcohol?

Enantiomers can be separated using:

  • Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Crystallographic methods : Co-crystallization with a chiral resolving agent (e.g., tartaric acid derivatives) followed by X-ray diffraction to assign absolute configuration via Flack or Rogers parameters .

Q. What analytical strategies address conflicting spectroscopic data in structural elucidation?

Contradictions between NMR, MS, or crystallographic data require:

  • Multi-technique validation : Cross-verify using 2D NMR (e.g., COSY, HSQC) and X-ray crystallography.
  • Computational modeling : Density Functional Theory (DFT) to predict NMR shifts or compare with experimental data.
  • Parameter refinement : Use SHELXL for crystallographic refinement to resolve ambiguities in bond lengths/angles .

Q. How does the pyrrolidine ring influence the compound’s reactivity or biological activity?

The pyrrolidine moiety:

  • Enhances lipophilicity : Impacts membrane permeability in pharmacological studies.
  • Modulates stereoelectronic effects : The ring’s conformation (e.g., chair vs. envelope) affects hydrogen-bonding interactions with biological targets.
  • Enables functionalization : Secondary amine groups allow derivatization (e.g., acylations) for structure-activity relationship (SAR) studies .

Q. What experimental controls are essential in assessing its stability under varying conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition thresholds.
  • pH-dependent stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS.
  • Light sensitivity : UV-vis spectroscopy to assess photodegradation pathways .

Methodological Considerations for Data Interpretation

Q. How to resolve discrepancies in crystallographic data refinement?

For ambiguous electron density maps:

  • Twinning analysis : Use SHELXD to detect twinning and refine using the Hooft or Flack parameter.
  • Occupancy refinement : Adjust site occupancies for disordered solvent or counterions.
  • Validation tools : Check R-factors, ADDSYM, and PLATON alerts to avoid overinterpretation .

Q. What strategies validate the compound’s interactions with biological targets?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities.
  • Mutagenesis studies : Correlate activity changes with specific residue mutations in target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.